L-Methioninol
CAS No.: 2899-37-8
Cat. No.: VC21541398
Molecular Formula: C5H13NOS
Molecular Weight: 135.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2899-37-8 |
---|---|
Molecular Formula | C5H13NOS |
Molecular Weight | 135.23 g/mol |
IUPAC Name | (2S)-2-amino-4-methylsulfanylbutan-1-ol |
Standard InChI | InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
Standard InChI Key | MIQJGZAEWQQAPN-YFKPBYRVSA-N |
Isomeric SMILES | CSCC[C@@H](CO)N |
SMILES | CSCCC(CO)N |
Canonical SMILES | CSCCC(CO)N |
Chemical Structure and Properties
L-Methionine (C₅H₁₁NO₂S) is a sulfur-containing essential amino acid with a molecular weight of 149.21 g/mol. It features a thioether side chain that contributes to its unique chemical properties and biological functions.
Physical Properties
L-Methionine exists as white flaky crystals or crystalline powder with a distinctive odor. It demonstrates the following physical characteristics:
Chemical Properties
L-Methionine exhibits specific chemical behaviors that define its role in biochemical processes:
-
It is soluble in water, dilute acids, and dilute alkali solutions
-
It is slightly soluble in 95% ethanol
-
It is insoluble in ether, petroleum ether, benzene, and acetone
-
It has acid dissociation constants (pKa) of 2.13 at 25°C and 2.28 (carboxyl group) and 9.21 (amino group)
Biochemical Significance
L-Methionine plays crucial roles in various metabolic pathways and protein synthesis processes.
Genetic Coding
L-Methionine holds a unique position in protein synthesis as it is encoded by a single codon, AUG, which also serves as the start codon for protein translation. This makes L-Methionine the N-terminal amino acid in all newly synthesized proteins in eukaryotes and archaea, although this methionine is often removed post-translationally .
Metabolic Pathways
L-Methionine participates in several important biochemical pathways:
-
It is converted to S-adenosylmethionine (SAM), which serves as a methyl group donor in numerous biological methylation reactions
-
After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then converted to homocysteine
-
Homocysteine can either be recycled back to methionine or converted to cysteine through the transsulfuration pathway
-
L-Methionine can be metabolized to pyruvate, making it a glucogenic amino acid
Physiological Functions
L-Methionine contributes to several important physiological processes:
-
Reduces blood cholesterol levels
-
Scavenges reactive oxygen species
-
Participates in the biosynthesis of cysteine, carnitine, and taurine
-
Involved in phospholipid formation through lecithin phosphorylation
-
May help prevent or treat liver disease and poisoning from arsenic and benzene
Dietary Sources and Nutritional Importance
Food Sources
L-Methionine is abundant in various foods:
-
Animal products: chicken, beef, fish, and certain cheeses
-
Vegetables: spinach, garlic, and green peas
-
Legumes: soybeans (tofu, tempeh) and green beans
-
Nuts and seeds: pistachios and cashews
Nutritional Significance
As an essential amino acid, L-Methionine cannot be synthesized in the human body and must be obtained through diet. It is critical for:
-
Maintaining growth and development
-
Nitrogen balance in the body
-
Protein synthesis and structure
-
Serving as a precursor for other important biological compounds
Industrial Production Methods
Chemical Synthesis
The traditional industrial method for L-Methionine production involves chemical synthesis through several steps:
-
Addition of methyl mercaptan to acrolein
-
Reaction with sodium cyanide and ammonium chloride to generate α-aminonitrile
Fermentation Production
Recent research has focused on developing microbial fermentation methods for more sustainable L-Methionine production:
-
Genetically engineered Escherichia coli strains have been developed for L-Methionine production
-
The biosynthesis pathway has been regulated to balance cell growth and L-Methionine production
-
Production yields of up to 17.74 g/L have been achieved without adding exogenous amino acids
-
This approach offers advantages in terms of operational complexity and cost compared to using auxotrophic strains
Medical and Industrial Applications
Medical Uses
L-Methionine has several clinical applications:
-
Component in amino acid infusions and compound amino acid preparations
-
Prevention and treatment of liver diseases
-
Treatment of arsenic and benzene poisoning
-
Nutritional supplement for patients with protein deficiency or malabsorption
-
Potential use in preventing or treating recurrent urinary tract infections through urine acidification
Agricultural Applications
In animal husbandry, L-Methionine serves as:
-
An important feed additive for livestock and poultry
-
A nutritional enhancer to promote growth and development
Biochemical Research Findings
Metabolic Engineering
Recent research has focused on optimizing L-Methionine production through metabolic engineering:
-
The biosynthesis pathway of L-Methionine has been regulated to enhance production
-
The competitive L-lysine pathway was first repaired by complementing the lysA gene in situ on the genome
-
The native promoter was replaced with a dynamically regulated promoter to create a non-auxotrophic strain
-
Central metabolic pathways and L-cysteine catabolism were modified to promote cell growth and L-Methionine production
Health Implications
Research has investigated the effects of L-Methionine supplementation on health markers:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume